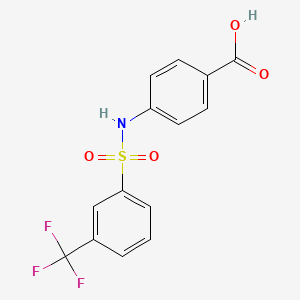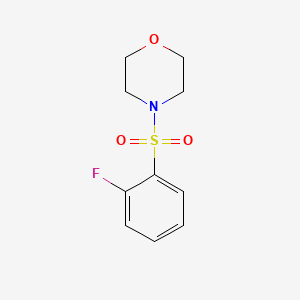
4-(2-Fluorophenylsulfonyl)morpholine
説明
4-(2-Fluorophenylsulfonyl)morpholine is a useful research compound. Its molecular formula is C10H12FNO3S and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 4-(2-Fluorophenylsulfonyl)morpholine are currently unknown
Mode of Action
A related compound, morpholine, has been found to act as an organocatalyst in the 1,4-addition reaction between aldehydes and nitroolefins . It’s possible that this compound may have similar catalytic properties, but this requires further investigation.
生化学分析
Biochemical Properties
4-(2-Fluorophenylsulfonyl)morpholine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme morpholine monooxygenase, which catalyzes the biotransformation of morpholine to 2-(2-aminoethoxy) acetic acid . This interaction is significant as it involves a cytochrome P450 catalytic subunit, highlighting the compound’s role in oxidative biochemical reactions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. For instance, it has demonstrated moderate antiplasmodial activity against the human malaria parasite Plasmodium falciparum without any toxic effects on liver cells . Additionally, this compound has been found to induce multiple regulatory pathways in triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis . These effects are mediated through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with plasmepsin X, a validated target in Plasmodium falciparum, and inhibits its activity . This inhibition disrupts the parasite’s life cycle, demonstrating the compound’s potential as an antimalarial agent. Additionally, this compound induces endoplasmic reticulum stress-dependent tumor suppressive signals in triple-negative breast cancer cells, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under specific conditions but may degrade over extended periods . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained cellular responses and potential therapeutic benefits.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent antiplasmodial activity, with higher doses leading to increased inhibition of Plasmodium falciparum . At high doses, this compound may also exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as morpholine monooxygenase, which catalyzes its biotransformation to 2-(2-aminoethoxy) acetic acid . This metabolic pathway involves the cytochrome P450 catalytic subunit and highlights the compound’s role in oxidative metabolism. Additionally, this compound may influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which impacts its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its interaction with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
4-(2-fluorophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c11-9-3-1-2-4-10(9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMNPTRSLLMBNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



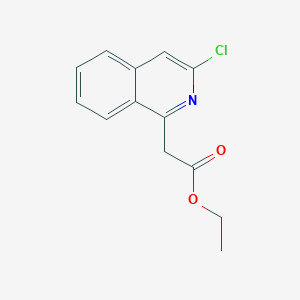

![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)
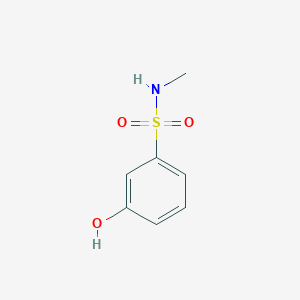

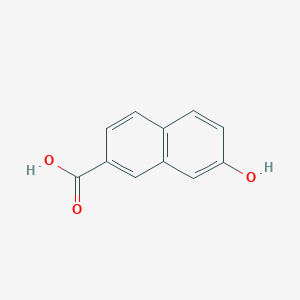
![2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3147019.png)
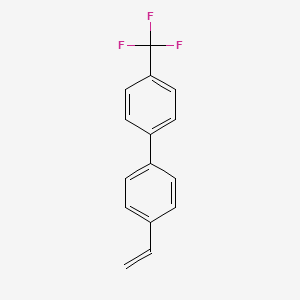

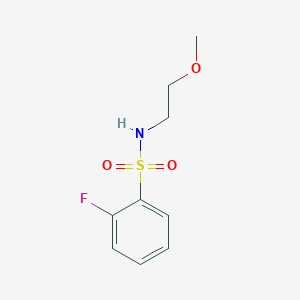
![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)
